molecular formula C7H12Cl2O4 B1620004 Methyl 4,6-dichloro-4,6-dideoxy-a-D-galactopyranoside CAS No. 4990-82-3

Methyl 4,6-dichloro-4,6-dideoxy-a-D-galactopyranoside

Cat. No.: B1620004
CAS No.: 4990-82-3
M. Wt: 231.07 g/mol
InChI Key: VPDVIMQPZYMQKN-PZRMXXKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(2S,3R,4R,5R,6R)-5-chloro-6-(chloromethyl)-2-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O4/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,10-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVIMQPZYMQKN-PZRMXXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CCl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CCl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964472
Record name Methyl 4,6-dichloro-4,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4990-82-3
Record name Methyl 4,6-dichloro-4,6-dideoxy-alpha-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004990823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6-dichloro-4,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-4,6-dideoxy-a-D-galactopyranoside involves several steps, starting with the preparation of the core pyridine structure. The reaction typically involves the use of 2,6-dichlorobenzaldehyde and methylamine as starting materials. The reaction proceeds through a series of condensation and cyclization steps to form the final product. Common reagents used in the synthesis include acetic acid, sodium hydroxide, and ethanol as solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-4,6-dideoxy-a-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside is a synthetic carbohydrate derivative that has a methyl group attached to the anomeric carbon, enhancing its stability and solubility in organic solvents, making it suitable for use in biochemistry and pharmaceuticals. It is characterized by two chlorine atoms at the 4 and 6 positions of the galactopyranose ring, and the absence of hydroxyl groups at these positions.

Scientific Research Applications

  • Taste Receptor Inhibition Methyl 4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside functions as an inhibitor of specific taste responses. It has been identified as an antagonist of the gerbil's sucrose taste response . Studies indicate that it inhibits sucrose stimulation of the chorda tympani nerve and adenylate cyclase in anterior lingual membranes of rats .
    • Structure-Activity Relationship Research shows a structure-activity relationship between stimulants and inhibitors, suggesting they act at the same receptor site . The presence of two chlorine atoms at the C-4 and C-6 positions on the glucopyranoside ring is required for taste inhibition . The galacto derivative is more potent than the gluco derivative, and the methyl glycoside is more potent than the free sugar . The methyl group at the C-1 position enhances the inhibitory effect .
  • Food Science Methyl 4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside has potential applications in food science as a sweetener or flavor modifier due to its inhibitory effects on taste perception.

Data Table: Comparison with Other Sugar Derivatives

Compound NameStructural FeaturesUnique Characteristics
Methyl 4,6-dichloro-4,6-dideoxy-α-D-glucopyranosideSimilar dideoxy structure but different sugar baseDifferent taste modulation properties
Methyl α-D-galactopyranosideContains hydroxyl groups at positions 4 and 6More hydrophilic and less stable than dichloro variant
Methyl 2-deoxy-D-glucoseLacks hydroxyl at position 2Different metabolic pathways and biological activity

Case Study: Gerbil Taste Response

Methyl 4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside (MAD-diCl-Gal) has been studied for its effects on the gerbil's chorda tympani sucrose taste response . The most potent inhibitor was found to be methyl 4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside . The inhibition mechanism is very specific, requiring two chlorine atoms at the C-4 and C-6 positions on the glucopyranoside ring . The galacto derivative is more potent than the gluco derivative, and the methyl glycoside is more potent than the free sugar .

Crystal and Molecular Structure

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-4,6-dideoxy-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, this compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can modulate signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Key Research Findings

  • Structure-Activity Relationship (SAR) : The axial C-1 methyl group and equatorial chloro-substitutions create a steric and electronic profile mimicking sucrose’s receptor-binding domain, enabling competitive inhibition .
  • Behavioral Limitations : Despite its specificity, the compound’s poor solubility and bitter aftertaste limit its utility in behavioral assays .

Conclusion Methyl 4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside remains a pivotal tool for studying sweet taste transduction due to its unique SAR and transient inhibition. While less potent than CAP or PNP-Glu, its specificity for sucrose receptors underscores the importance of chloro-substitutions and anomer configuration in ligand-receptor interactions. Future analogs addressing solubility and off-taste issues could enhance its applicability in sensory research.

Biological Activity

Methyl 4,6-dichloro-4,6-dideoxy-α-D-galactopyranoside (MAD-diCl-Gal) is a synthetic carbohydrate derivative that has garnered attention for its unique biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

MAD-diCl-Gal is characterized by:

  • Chlorination : Two chlorine atoms at the 4 and 6 positions of the galactopyranose ring.
  • Dideoxy Configuration : Absence of hydroxyl groups at these positions, enhancing its stability and solubility.
  • Methyl Group : Attached to the anomeric carbon, which contributes to its biological activity and interaction with receptors.
Compound NameStructural FeaturesUnique Characteristics
Methyl 4,6-dichloro-4,6-dideoxy-α-D-glucopyranosideSimilar dideoxy structure but different sugar baseDifferent taste modulation properties
Methyl α-D-galactopyranosideContains hydroxyl groups at positions 4 and 6More hydrophilic and less stable than dichloro variant
Methyl 2-deoxy-D-glucoseLacks hydroxyl at position 2Different metabolic pathways and biological activity

MAD-diCl-Gal exhibits various biological activities through specific mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular processes such as DNA replication. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
  • Taste Modulation : Research indicates that MAD-diCl-Gal acts as a sweet taste inhibitor by interfering with the chorda tympani nerve's response to sucrose stimulation. This effect is reversible and occurs in a dose-dependent manner .
  • Receptor Interaction : The compound's structural features allow it to interact with taste receptors and potentially other biological targets, suggesting a role in modulating receptor activity through competitive inhibition or allosteric modulation .

Case Study: Inhibition of Sucrose Taste Response

In a study involving gerbils, MAD-diCl-Gal was tested for its ability to inhibit the sucrose taste response. The findings indicated:

  • Potency : MAD-diCl-Gal was identified as the most potent inhibitor among several tested compounds.
  • Mechanism Specificity : The presence of chlorine atoms at the C-4 and C-6 positions was crucial for its inhibitory effect. The methyl glycoside form was more effective than the free sugar .

Electrophysiological Responses

Another study examined the electrophysiological responses of the chorda tympani nerve when exposed to MAD-diCl-Gal alongside sucrose:

  • Dose Dependency : High concentrations of MAD-diCl-Gal significantly reduced adenylate cyclase activity stimulated by sucrose.
  • Reversibility : The inhibitory effects were found to be reversible upon increasing sucrose concentrations, indicating a competitive inhibition mechanism .

Applications in Research and Industry

MAD-diCl-Gal has potential applications across various fields:

  • Food Science : As a sweet taste inhibitor, it may be useful in developing low-calorie sweeteners or flavor modifiers.
  • Pharmaceuticals : Its ability to inhibit specific enzymes suggests potential therapeutic applications in treating diseases like cancer and metabolic disorders.
  • Chemical Synthesis : Utilized as a building block in organic synthesis due to its unique structural properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,6-dichloro-4,6-dideoxy-a-D-galactopyranoside
Reactant of Route 2
Methyl 4,6-dichloro-4,6-dideoxy-a-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.